Structure Elucidation of 3,6-dihydro-2H-pyran-4-yl Trifluoromethanesulfonate: A Technical Guide
Structure Elucidation of 3,6-dihydro-2H-pyran-4-yl Trifluoromethanesulfonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structure elucidation of 3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonate. Due to the limited availability of published experimental data for this specific compound, this guide combines fundamental chemical principles with analogous data from related structures to present a robust analytical framework. It includes a detailed, plausible experimental protocol for its synthesis and predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). This document is intended to serve as a valuable resource for researchers in organic synthesis and drug development.
Introduction
3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonate is a reactive intermediate of significant interest in organic synthesis. The presence of the trifluoromethanesulfonate (triflate) group, an excellent leaving group, makes this molecule a versatile precursor for a variety of nucleophilic substitution and cross-coupling reactions. The dihydropyran moiety is a common structural motif in many biologically active compounds and natural products. The ability to functionalize this ring system via its enol triflate derivative opens avenues for the synthesis of novel chemical entities with potential therapeutic applications.
This guide details the structural characteristics of 3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonate and provides a systematic approach to its structural confirmation.
Chemical Structure:
Molecular Formula: C₆H₇F₃O₄S[1]
Molecular Weight: 232.18 g/mol [1]
CAS Number: 185386-34-3
Synthesis and Reaction Pathway
The synthesis of 3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonate typically proceeds via the reaction of its corresponding ketone precursor, tetrahydro-4H-pyran-4-one, with a triflating agent in the presence of a non-nucleophilic base. This reaction forms the enolate of the ketone, which is then trapped by the triflating agent to yield the enol triflate.
Below is a logical workflow for the synthesis of the title compound.
Detailed Experimental Protocol
This protocol is a general procedure for the synthesis of enol triflates from cyclic ketones and can be adapted for the preparation of 3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonate.
Materials:
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Tetrahydro-4H-pyran-4-one
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Trifluoromethanesulfonic anhydride (Tf₂O)
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2,6-Lutidine (or another hindered, non-nucleophilic base)
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Anhydrous dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
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Inert atmosphere (Nitrogen or Argon)
Procedure:
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To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add tetrahydro-4H-pyran-4-one (1.0 equivalent) and anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.5 M.
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Cool the solution to -78 °C using a dry ice/acetone bath.
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Add 2,6-lutidine (1.2 equivalents) dropwise to the stirred solution, ensuring the temperature remains below -70 °C.
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After the addition of the base, add trifluoromethanesulfonic anhydride (1.1 equivalents) dropwise over 15-20 minutes, maintaining the low temperature.
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Allow the reaction mixture to stir at -78 °C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Upon completion, quench the reaction by the slow addition of cold saturated aqueous sodium bicarbonate solution.
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Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and separate the organic layer.
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Extract the aqueous layer with DCM (2 x 20 mL).
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Combine the organic layers and wash with brine (1 x 30 mL).
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Structure Elucidation via Spectroscopic Methods
The structure of 3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonate can be unequivocally determined using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the protons of the dihydropyran ring.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 5.5 - 5.8 | Triplet (t) | 1H | Vinylic proton (H-5) |
| ~ 4.2 - 4.4 | Triplet (t) | 2H | Methylene protons adjacent to oxygen (H-2) |
| ~ 3.8 - 4.0 | Triplet (t) | 2H | Methylene protons adjacent to oxygen (H-6) |
| ~ 2.4 - 2.6 | Multiplet (m) | 2H | Allylic methylene protons (H-3) |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon framework of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~ 145 - 150 | C=C-O (C-4) |
| ~ 118.4 (quartet, J ≈ 320 Hz) | -CF₃ |
| ~ 110 - 115 | =CH (C-5) |
| ~ 65 - 70 | -CH₂-O- (C-2) |
| ~ 60 - 65 | -CH₂-O- (C-6) |
| ~ 25 - 30 | -CH₂- (C-3) |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Predicted Frequency (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | =C-H stretch |
| 2950 - 2850 | Medium | C-H stretch (aliphatic) |
| 1680 - 1640 | Medium | C=C stretch |
| 1420 - 1400 | Strong | S=O stretch (asymmetric) |
| 1250 - 1200 | Strong | S=O stretch (symmetric) |
| 1210 - 1140 | Strong | C-F stretch |
| 1150 - 1050 | Strong | C-O stretch |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern.
| m/z | Assignment |
| 232 | [M]⁺ (Molecular ion) |
| 99 | [M - SO₂CF₃]⁺ |
| 83 | [C₅H₇O]⁺ (Dihydropyran fragment) |
| 69 | [CF₃]⁺ |
Logical Framework for Structure Confirmation
The following diagram illustrates the logical workflow for the complete structure elucidation of 3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonate, integrating the data from various analytical techniques.
Conclusion
The structural elucidation of 3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonate is achieved through a synergistic application of modern spectroscopic techniques. This guide provides a foundational understanding of its synthesis and a detailed predictive analysis of its spectroscopic characteristics. The provided experimental protocol and data tables serve as a practical reference for the synthesis and characterization of this and related compounds, facilitating further research and development in the field of medicinal and synthetic organic chemistry.
